molecular formula C26H26N2O6 B11151878 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11151878
M. Wt: 462.5 g/mol
InChI Key: IXQHPAYCHWBNKN-NRFANRHFSA-N
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Description

3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features an indole moiety and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID typically involves multicomponent reactions. One common method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is efficient and allows for the formation of multiple bonds in a single step.

Industrial Production Methods

The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenyl group to its corresponding alcohol.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted indole compounds .

Scientific Research Applications

3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and chromenyl groups play crucial roles in its binding to tubulin and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-INDOL-3-YL)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANOIC ACID is unique due to its combination of an indole moiety and a chromenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C26H26N2O6/c1-3-6-16-12-24(30)34-25-15(2)22(10-9-19(16)25)33-14-23(29)28-21(26(31)32)11-17-13-27-20-8-5-4-7-18(17)20/h4-5,7-10,12-13,21,27H,3,6,11,14H2,1-2H3,(H,28,29)(H,31,32)/t21-/m0/s1

InChI Key

IXQHPAYCHWBNKN-NRFANRHFSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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